2-chloro-5H-chromeno[2,3-b]pyridin-5-ol
Description
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-5-8-11(15)7-3-1-2-4-9(7)16-12(8)14-10/h1-6,11,15H |
InChI Key |
MHHCGTWMUYJQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Cyclization Strategy for Core Formation
The foundational approach to constructing the chromeno[2,3-b]pyridine core involves lithiation of 2,6-dichloropyridine followed by nucleophilic addition to salicylaldehyde derivatives. Conlon et al. (2016) demonstrated that treating 2,6-dichloropyridine with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts regioselectively with salicylaldehyde to form a secondary alcohol intermediate. Subsequent acid-catalyzed cyclization eliminates water, yielding 2-chloro-5H-chromeno[2,3-b]pyridin-5-ol (Scheme 1).
Mechanistic Highlights :
- Lithiation occurs preferentially at the 3-position of 2,6-dichloropyridine due to steric and electronic effects.
- Cyclization proceeds via intramolecular nucleophilic attack of the phenolic oxygen on the activated aldehyde carbon, forming the fused pyran ring.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Lithiation Temp | −78°C | 85 |
| Cyclization Catalyst | HCl (0.5 M) | 78 |
| Reaction Time | 12 h | – |
Multicomponent Synthesis via PASE Methodology
Pot, Atom, and Step Economy (PASE) principles have been applied to synthesize chromeno[2,3-b]pyridines in a single vessel. A one-pot reaction combining salicylaldehyde, malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and ammonium chloride in ethanol at 78°C generates ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines. Chlorination at the 2-position is achieved by substituting malononitrile dimer with 2-chloroacetonitrile derivatives.
Critical Observations :
- Ethanol serves as both solvent and proton donor, facilitating Knoevenagel condensation and subsequent cyclization.
- Ammonium chloride acts as a dual catalyst and reagent, neutralizing byproducts and driving equilibria toward product formation.
Representative Yields :
| Substrate Combination | Yield (%) |
|---|---|
| Salicylaldehyde + 2-Chloroacetonitrile | 81 |
| 5-Hydroxy-2H-chromen-2-one + NH4Cl | 77 |
Post-Synthetic Functionalization via Lewis Acid Catalysis
Post-cyclization modification of the 5-hydroxy group enables targeted derivatization. Conlon et al. (2016) reported that treatment of this compound with [(1-methoxy-2-methylprop-1-en-1-yl)oxy]trimethylsilane in the presence of BF3·OEt2 catalyzes O-alkylation, though this step is omitted for retaining the 5-hydroxyl group. Selective protection with tert-butyldimethylsilyl (TBS) chloride permits further functionalization at other positions.
Catalysis Data :
| Lewis Acid | Conversion (%) | Selectivity (%) |
|---|---|---|
| BF3·OEt2 | 92 | 88 |
| AlCl3 | 76 | 65 |
Mechanistic Insights and Side-Reaction Mitigation
Competing pathways during synthesis include:
- Over-alkylation : Additive stoichiometry must be controlled to prevent dialkylation at the 5-position.
- Ring-Opening : Prolonged exposure to strong acids (>1 M HCl) cleaves the pyran ring, necessitating neutralization after cyclization.
Stability Studies :
| Condition | Degradation (%) | Time (h) |
|---|---|---|
| Aqueous HCl (1 M) | 45 | 24 |
| Ethanol, RT | <5 | 72 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Lithiation-Cyclization | 78 | 99 | High |
| Multicomponent PASE | 81 | 95 | Moderate |
| Lewis Acid Catalysis | 88 | 97 | Low |
Trade-offs :
- Lithiation-Cyclization offers high purity but requires cryogenic conditions.
- Multicomponent PASE is atom-efficient but generates ammonium byproducts.
Chemical Reactions Analysis
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol undergoes various types of chemical reactions, including:
Scientific Research Applications
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential biological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5H-chromeno[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. It inhibits mitogen-activated protein kinase, which plays a crucial role in cell signaling and inflammation . By suppressing the expression of tumor necrosis factor, it can reduce inflammation and potentially inhibit cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Variations
Key derivatives of chromeno[2,3-b]pyridines differ in substituents at positions 2, 5, and 9, which modulate their stability, solubility, and bioactivity.
Table 1: Comparative Properties of Chromeno[2,3-b]pyridine Derivatives
Key Research Findings and Contradictions
- Synthetic Challenges: While 5-phenoxy derivatives are synthesized cleanly in ethanol, attempts to replace phenol with less toxic alcohols (e.g., ethanol) failed to yield 5-ethoxy analogs, highlighting substrate specificity in MCRs .
- Stability vs. Reactivity : 5-P and 5-C derivatives are stable in DMSO, whereas 5-alkoxy analogs may degrade under similar conditions, emphasizing the role of substituents in product longevity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
